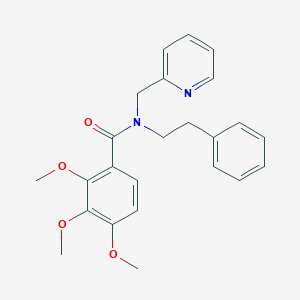

2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

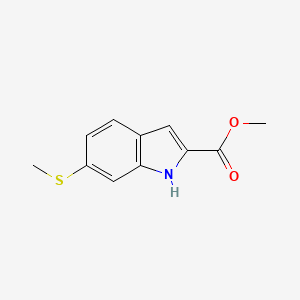

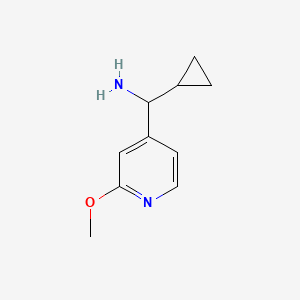

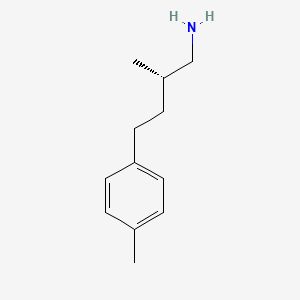

The compound “2,3,4-trimethoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide” is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the trimethoxy group and the phenethyl group suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), three methoxy groups (OCH3) attached to the benzene ring, and a phenethyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions . The trimethoxy and phenethyl groups in this compound could potentially influence the reactivity and the types of reactions this compound can undergo.Aplicaciones Científicas De Investigación

1. Luminescence and Multi-Stimuli-Responsive Properties

Research on similar compounds, specifically pyridyl substituted benzamides, highlights their luminescent properties in various solutions and solid states. These compounds have shown to possess aggregation enhanced emission (AEE) behavior, which is influenced by the solvent's polarity. Additionally, they exhibit mechanochromic properties, displaying multi-stimuli responses, which can be useful in sensor and display technologies (Srivastava et al., 2017).

2. Crystal Structure Analysis

Studies on N-(pyridin-2-ylmethyl)benzamide derivatives have been conducted to analyze their crystal structures. These analyses provide valuable insights into the molecular orientation and bonding patterns, which are crucial for understanding the material's properties and potential applications in material science and drug design (Artheswari et al., 2019).

3. Medicinal Chemistry and Drug Design

Compounds containing pyridin-2-ylmethyl benzamide have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential in anticancer drug development. These compounds exhibit robust in vivo efficacy in carcinoma models, highlighting their significance in medicinal chemistry (Borzilleri et al., 2006).

4. Development of Phthalimide Derivatives

Research has been conducted on the synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, with applications in pharmaceuticals and organic chemistry. The development of these derivatives contributes to the diversification of phthalimide-based compounds, which are important in various chemical and pharmaceutical contexts (Fu et al., 2019).

5. Synthesis of Bioactive Agents

Compounds with pyridin-2-ylmethyl substituents have been designed as potential bioactive agents. Their synthesis and in vitro evaluation reveal initial hit molecules that exhibit dose-dependent inhibition of specific enzymes, opening avenues for the development of new therapeutic agents (Suman et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4-trimethoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-13-12-20(22(29-2)23(21)30-3)24(27)26(17-19-11-7-8-15-25-19)16-14-18-9-5-4-6-10-18/h4-13,15H,14,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVJNMCSSSQBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)

![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B3003652.png)